molecular formula C9H11BrO2S B1287640 1-Bromo-4-(propane-1-sulfonyl)benzene CAS No. 223557-20-8

1-Bromo-4-(propane-1-sulfonyl)benzene

Cat. No. B1287640
M. Wt: 263.15 g/mol
InChI Key: ILRRBENNUDNIJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, one study presents the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, using NMR, IR spectroscopy, and elemental analysis . Another paper describes a novel bromination agent, N,N'-Dibromo-N,N'-1,2-ethylene bis(2,5-dimethyl benzene sulfonamide), which selectively brominates aromatic compounds to produce bromo aromatic compounds . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(propane-1-sulfonyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for understanding their reactivity and properties. X-ray diffraction (XRD) analysis has been used to investigate the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide, revealing strong interionic hydrogen bonds . Additionally, the study of various bromo- and bromomethyl-substituted benzenes has provided insights into Br···Br, C–H···Br, C–Br···Br, and C–Br···π interactions, which are significant for the packing and stability of these compounds .

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives in chemical reactions is another area of interest. The Michael-induced Ramberg-Bäcklund reaction has been used to transform bromomethyl β-styryl and β-bromostyryl sulfones into different aromatic compounds . This type of reaction could be relevant for further functionalization of 1-Bromo-4-(propane-1-sulfonyl)benzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of 1-Bromo-4-(propane-1-sulfonyl)benzene, but they do provide data on related compounds. For example, the crystal structures of bromo- and bromomethyl-substituted benzenes can give clues about their melting points, solubility, and stability . The synthesis paper also implies that the compound is stable enough for characterization and theoretical studies .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

1-Bromo-4-(propane-1-sulfonyl)benzene is a compound that has been utilized in the synthesis of various pharmacologically active molecules. For instance, it has been used in the preparation of 4-thiazolidinones bearing a sulfonamide group, which exhibited significant anticonvulsant activity in animal models (Siddiqui, Arshad, Khan, & Ahsan, 2010). Similarly, the compound has played a role in the development of novel 1-Aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives with a clear antidepressant-like effect, as demonstrated in mice studies (Köksal & Bilge, 2007).

Anticarcinogenic Properties

Research has also explored the anticarcinogenic activities of compounds structurally related to 1-Bromo-4-(propane-1-sulfonyl)benzene. Notably, sulforaphane and its analogs have shown to block the formation of mammary tumors in animal models, validating the role of phase 2 enzyme inducers in protecting against carcinogenesis (Zhang, Kensler, Cho, Posner, & Talalay, 1994).

Chelation in Metal Intoxication

Additionally, the compound has been involved in studies concerning metal intoxication and chelation therapy. Mercaptoacrylic acids, such as 1,2-Phenylene di-alpha-mercaptoacrylic acid, have been compared with 1-Bromo-4-(propane-1-sulfonyl)benzene derivatives like 2,3-dimercapto-propane-1-sulfonate for their efficacy in counteracting toxic effects of metals like lead and nickel in animal models (Sharma, Khandelwal, Kachru, Singh, & Tandon, 1987).

Biochemical Impacts

1-Bromo-4-(propane-1-sulfonyl)benzene has also been the subject of toxicological studies, like those exploring the biochemical changes in the central nervous system of rats exposed to 1-bromopropane, indicating potential neurotoxic effects (Wang, Ichihara, Ito, Kato, Kitoh, Yamada, Yu, Tsuboi, Moriyama, Sakatani, Shibata, Kamijima, & Itohara, 2002).

Safety And Hazards

1-Bromo-4-(propane-1-sulfonyl)benzene is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

1-bromo-4-propylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRRBENNUDNIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616338
Record name 1-Bromo-4-(propane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(propylsulfonyl)benzene

CAS RN

223557-20-8
Record name 1-Bromo-4-(propylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223557-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(propane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add oxone (potassium mono persulfate, 15.03 g, 24.4 mmol) in one portion to a cold (0° C.) stirred solution of 1-bromo-4-propylsulfanyl-benzene (1.881 g, 8.14 mmol) in THF (20 mL), methanol (10 mL), and water (10 mL) and slowly warm to room temperature overnight. Remove the solvents under reduced pressure and add dichloromethane and water to the residue. Separate the layers, extract the aqueous layer twice with dichloromethane, wash the organic layer with saturated aqueous sodium bicarbonate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography (SiO2, elute 0% to 30% EtOAc/hexanes) to yield 1.96 g of the title compound as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.80 (d, J=9.2 Hz, 2H), 7.74 (d, J=8.8 Hz, 2H), 3.06-3.11 (m, 2H), 1.72-1.83 (m, 2H), 1.04 (dd, J=7.2, 7.2 Hz, 3H).
Name
Quantity
15.03 g
Type
reactant
Reaction Step One
Quantity
1.881 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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